DNP-PEG4-acid
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Overview
Description
Mechanism of Action
Target of Action
DNP-PEG4-acid is primarily used as a PROTAC (PROteolysis TArgeting Chimera) linker. Its main targets are specific proteins that need to be degraded within cells. The role of these targets is to regulate various cellular processes, and their degradation can help in treating diseases caused by the overexpression or malfunction of these proteins .
Mode of Action
This compound functions by linking a target protein to an E3 ubiquitin ligase. This interaction tags the target protein with ubiquitin, marking it for degradation by the proteasome. The PEG4 (polyethylene glycol) component enhances the solubility and stability of the compound, facilitating its interaction with the target protein and the E3 ligase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome pathway. By promoting the ubiquitination of target proteins, it leads to their subsequent degradation. This pathway is crucial for maintaining cellular homeostasis by regulating protein levels and removing damaged or misfolded proteins .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The PEG4 component improves its bioavailability by enhancing solubility and reducing renal clearance. The compound is metabolized primarily in the liver and excreted through the kidneys. Its half-life and distribution are influenced by its interaction with plasma proteins and tissue partitioning .
Result of Action
At the molecular level, this compound leads to the degradation of specific target proteins, which can result in the modulation of various cellular pathways. This can have therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation. The cellular effects include changes in protein expression levels and alterations in cell signaling pathways .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors such as pH, temperature, and the presence of other biomolecules. For instance, the compound’s stability might decrease in highly acidic or basic environments. Additionally, the presence of competing substrates or inhibitors can affect its interaction with target proteins and E3 ligases .
Biochemical Analysis
Biochemical Properties
DNP-PEG4-acid plays a significant role in biochemical reactions, particularly in the development of probes and as a fluorescence resonance energy transfer (FRET) quencher. The compound’s terminal carboxy group readily reacts with primary amines in the presence of coupling agents such as EDC and DCC to form stable amide bonds . This property makes this compound an excellent amine-reactive building block for developing probes that can be recognized by anti-DNP antibodies. Additionally, the hydrophilic polyethylene glycol (PEG) linker in this compound increases its water solubility, making it suitable for use in aqueous media .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable amide bonds with primary amines allows it to interact with various proteins and enzymes within the cell. These interactions can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism . For example, this compound has been shown to act as a FRET quencher when paired with tryptophan or tyrosine, which can influence protein-protein interactions and signal transduction pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable amide bonds with primary amines, which allows it to interact with various biomolecules within the cell. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism . The hydrophilic PEG linker in this compound increases its water solubility, allowing it to be more readily taken up by cells and interact with intracellular targets . Additionally, the compound’s ability to act as a FRET quencher can influence protein-protein interactions and signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at low temperatures and protected from light . Over time, this compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In in vitro and in vivo studies, the stability and degradation of this compound should be carefully monitored to ensure accurate and reliable results .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to more significant changes in cell signaling pathways, gene expression, and cellular metabolism . In some cases, high doses of this compound may result in toxic or adverse effects, such as hyperthermia and weight loss . Therefore, it is important to carefully determine the appropriate dosage for each specific application to minimize potential adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. The compound’s ability to form stable amide bonds with primary amines allows it to interact with enzymes and cofactors involved in metabolic processes . These interactions can influence metabolic flux and metabolite levels, ultimately affecting cellular metabolism. For example, this compound may interact with enzymes involved in oxidative phosphorylation, leading to changes in energy production and metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its hydrophilic PEG linker, which increases its water solubility and facilitates its uptake by cells . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . The compound’s ability to form stable amide bonds with primary amines also allows it to be distributed throughout the cell and interact with intracellular targets .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it can exert its effects on cellular function. The compound’s ability to form stable amide bonds with primary amines allows it to be targeted to specific organelles and compartments within the cell . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular locations, influencing its activity and function . For example, this compound may be localized to the mitochondria, where it can interact with enzymes involved in oxidative phosphorylation and energy production .
Preparation Methods
The synthesis of DNP-PEG4-acid involves several steps. The dinitrophenyl core is first functionalized to allow for the attachment of polyethylene glycol chains. This is typically achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The terminal carboxy group of this compound readily reacts with primary amines to form stable amide bonds .
Chemical Reactions Analysis
DNP-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions: The terminal carboxy group can react with primary amines in the presence of coupling reagents like EDC and DCC to form amide bonds.
Oxidation and Reduction: The dinitrophenyl group can participate in redox reactions, although these are less common in typical applications of this compound.
Hydrolysis: The ester bonds in the polyethylene glycol chain can be hydrolyzed under acidic or basic conditions.
Scientific Research Applications
DNP-PEG4-acid is widely used in scientific research due to its versatility:
Medicine: this compound is used in drug development, particularly in the design of targeted therapies that require precise delivery of therapeutic agents.
Comparison with Similar Compounds
DNP-PEG4-acid is unique due to its combination of dinitrophenyl and polyethylene glycol properties. Similar compounds include:
DNP-X acid: Another dinitrophenyl derivative, but with lower water solubility compared to this compound.
DNP-PEG4-NHS ester: A derivative where the carboxylic acid group is activated to N-hydroxysuccinimide ester, allowing for efficient coupling to primary amines.
This compound stands out due to its superior water solubility and versatility in various applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O10/c21-17(22)3-5-27-7-9-29-11-12-30-10-8-28-6-4-18-15-2-1-14(19(23)24)13-16(15)20(25)26/h1-2,13,18H,3-12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIFQVOBASTCFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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